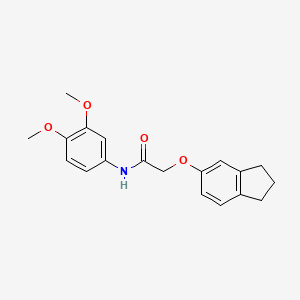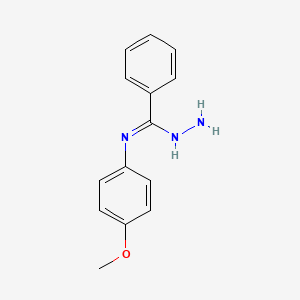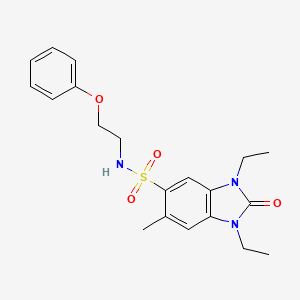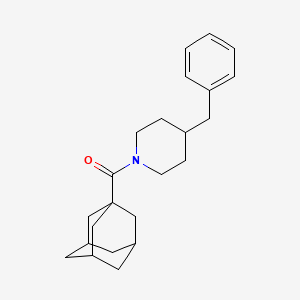![molecular formula C18H20N2O5 B5013651 1-({2-[(1,3-benzodioxol-5-yloxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepane](/img/structure/B5013651.png)
1-({2-[(1,3-benzodioxol-5-yloxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-({2-[(1,3-benzodioxol-5-yloxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepane, also known as BODIPY-azepane, is a synthetic compound that has gained attention in the scientific research community due to its potential applications in drug discovery and development.
Mecanismo De Acción
The mechanism of action of 1-({2-[(1,3-benzodioxol-5-yloxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepanene is not fully understood, but it is believed to involve the inhibition of specific protein targets. It has been shown to bind to certain enzymes and transporters, preventing them from carrying out their normal functions. This inhibition can lead to a range of biological effects, including changes in cell signaling, metabolism, and gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-({2-[(1,3-benzodioxol-5-yloxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepanene are dependent on the specific protein targets that it binds to. Studies have shown that it can have a range of effects on cellular processes, including changes in energy metabolism, cell cycle regulation, and DNA repair. Additionally, 1-({2-[(1,3-benzodioxol-5-yloxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepanene has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new therapeutics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-({2-[(1,3-benzodioxol-5-yloxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepanene is its high affinity for specific protein targets, making it a useful tool for studying protein function and localization. Additionally, its fluorescent properties make it a valuable probe for imaging studies. However, one limitation of 1-({2-[(1,3-benzodioxol-5-yloxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepanene is its potential toxicity, which can limit its use in certain experiments. Additionally, its high affinity for specific protein targets can make it difficult to study the broader effects of protein inhibition.
Direcciones Futuras
There are several future directions for the study of 1-({2-[(1,3-benzodioxol-5-yloxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepanene. One area of research is the development of new therapeutics based on its anti-inflammatory and anti-cancer properties. Additionally, further studies are needed to fully understand its mechanism of action and the specific protein targets that it binds to. Finally, there is potential for the development of new imaging probes based on the fluorescent properties of 1-({2-[(1,3-benzodioxol-5-yloxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepanene.
Métodos De Síntesis
1-({2-[(1,3-benzodioxol-5-yloxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepanene can be synthesized through a multistep process that involves the preparation of the intermediate compounds, followed by the final coupling reaction. The synthesis method involves the use of various reagents and solvents, including 1,3-oxazol-4-ylcarbonyl chloride, 1,3-benzodioxole, and azepane. The final product is a yellow-green powder that can be purified through chromatography.
Aplicaciones Científicas De Investigación
1-({2-[(1,3-benzodioxol-5-yloxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepanene has been studied extensively for its potential applications in drug discovery and development. It has been shown to have a high affinity for certain protein targets, making it a promising candidate for the development of new therapeutics. Additionally, 1-({2-[(1,3-benzodioxol-5-yloxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepanene has been used as a fluorescent probe for imaging studies, allowing researchers to track the distribution and localization of specific proteins in cells.
Propiedades
IUPAC Name |
azepan-1-yl-[2-(1,3-benzodioxol-5-yloxymethyl)-1,3-oxazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c21-18(20-7-3-1-2-4-8-20)14-10-23-17(19-14)11-22-13-5-6-15-16(9-13)25-12-24-15/h5-6,9-10H,1-4,7-8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGNFQPEPQKEJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=COC(=N2)COC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)propanamide](/img/structure/B5013570.png)
![ethyl 4-{4-[(3-fluorobenzyl)oxy]-3-nitrophenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5013573.png)
![N-[(5-ethyl-2-pyridinyl)methyl]-5-(1H-indol-1-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5013580.png)
![2-butyl-5-{[2-(methoxymethyl)-1-piperidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5013587.png)



![(3-chlorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B5013640.png)

![N-(3,4-dimethylphenyl)-1-[(2-methoxyphenoxy)acetyl]-3-piperidinamine](/img/structure/B5013645.png)

![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-(3-isoxazolylmethyl)-N-methylacetamide](/img/structure/B5013661.png)

![3-butyryl-6-methyl-4-[(2-methylphenyl)amino]-2H-pyran-2-one](/img/structure/B5013675.png)